N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide
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Overview
Description
N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide is a complex organic compound that features a benzotriazinone moiety linked to a glycinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide typically involves multiple steps:
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Formation of the Benzotriazinone Core: : The benzotriazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-nitroaniline, a series of reactions including nitration, reduction, and cyclization can yield the benzotriazinone structure .
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Acetylation: : The benzotriazinone intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetylated product .
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Coupling with Glycinamide: : The acetylated benzotriazinone is coupled with glycinamide in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl group or the benzotriazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide has several applications in scientific research:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in various diseases.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions within cells.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which N2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzotriazinone moiety can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-1,2,3-benzotriazin-3-yl)methyl acetate is a related compound with a similar benzotriazinone core but different substituents.
N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide: shares similarities with other benzotriazinone derivatives and glycinamide compounds.
Uniqueness
The uniqueness of N2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide lies in its combined structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the benzotriazinone and glycinamide moieties allows for diverse interactions and applications.
Properties
Molecular Formula |
C17H16N6O3 |
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Molecular Weight |
352.3 g/mol |
IUPAC Name |
2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C17H16N6O3/c24-15(19-9-12-5-3-4-8-18-12)10-20-16(25)11-23-17(26)13-6-1-2-7-14(13)21-22-23/h1-8H,9-11H2,(H,19,24)(H,20,25) |
InChI Key |
HGDMNFGDEDMOQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
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